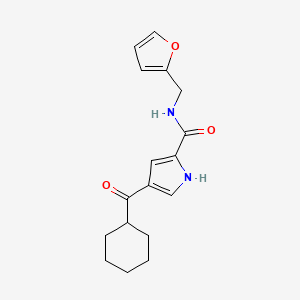

4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

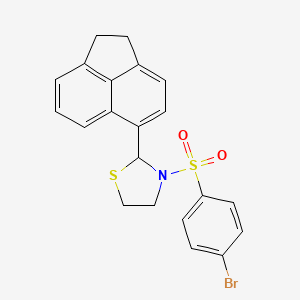

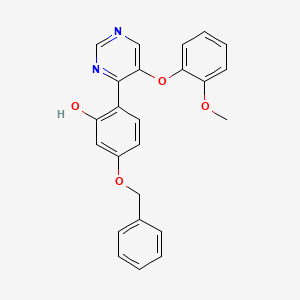

The compound “4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a cyclohexylcarbonyl group (a carbonyl group with a cyclohexane ring) and a furylmethyl group (a furan ring with a methyl group) attached to a nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and furan rings, both of which are aromatic and can participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings could increase its boiling point and density .

Aplicaciones Científicas De Investigación

Applications in Anticonvulsant Research

The compound has been studied in the context of anticonvulsant research. Enaminones, a class to which this compound belongs, exhibit interesting crystal structures relevant to anticonvulsant properties. These structures, characterized by cyclohexene rings adopting sofa conformations and significant dihedral angles, form infinite chains of molecules through intermolecular N-H...O=C hydrogen bonds. This structural feature might be crucial in understanding the anticonvulsant mechanism of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Androgen Receptor Antagonism

4-(Anilino)pyrrole-2-carboxamides, closely related to the queried compound, have been designed and synthesized as novel androgen receptor (AR) antagonists. These compounds, including variants with bulky N-alkyl groups like cyclohexylmethyl, show increased binding affinity for wild-type AR and effectiveness in inhibiting the growth of androgen-dependent cells. This suggests potential applications in treatments targeting androgen-dependent conditions (Wakabayashi et al., 2008).

Polyamide Synthesis

The structure of 4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide shares similarities with polyamide precursors. Research shows that similar compounds can be used to synthesize new polyamides with inherent viscosities and high yield. These polyamides exhibit excellent solubility in polar solvents and are characterized using FTIR spectroscopy, thermal analysis, and other methods, indicating their potential in material science applications (Faghihi & Mozaffari, 2008).

Electrochromic and Electrofluorochromic Properties

Polyamides containing pyrrole units demonstrate unique properties like solubility in organic solvents, excellent thermal stability, and notable electrochromic and electrofluorochromic characteristics. These materials, especially those derived from cyclohexane-1,4-dicarboxylic acid, show potential applications in optoelectronic devices due to their high coloration efficiency and cyclic stability (Cai et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-(cyclohexanecarbonyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-16(12-5-2-1-3-6-12)13-9-15(18-10-13)17(21)19-11-14-7-4-8-22-14/h4,7-10,12,18H,1-3,5-6,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQPJJWICRLCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2820714.png)

![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)

![(3,4-dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2820721.png)

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2820727.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2820733.png)

![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2820735.png)